BDP TR alkyne
Overview
Description
This compound is particularly notable for its use in the ROX (Texas Red) channel, making it a versatile fluorophore for various applications such as microscopy and fluorescence polarization assays . The alkyne group in BDP TR alkyne allows it to undergo copper-catalyzed Click chemistry, which is a powerful tool for bioconjugation and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP TR alkyne typically involves the incorporation of an alkyne group into the borondipyrromethene structure. One common method is the reaction of a borondipyrromethene derivative with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
BDP TR alkyne primarily undergoes Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing compounds.
Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.
Major Products
The major products of these reactions are triazole-linked conjugates, which are used in various applications such as molecular imaging and targeted drug delivery .
Scientific Research Applications
BDP TR alkyne has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in cell imaging and tracking due to its bright fluorescence and stability.
Medicine: Utilized in the development of diagnostic tools and targeted therapies.
Industry: Applied in the manufacturing of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of BDP TR alkyne involves its ability to undergo Click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process . The resulting conjugates are highly stable and retain the fluorescent properties of the borondipyrromethene core, making them useful for various applications .
Comparison with Similar Compounds
BDP TR alkyne is unique due to its combination of a borondipyrromethene fluorophore and an alkyne functional group. Similar compounds include:
BDP TR amine: Contains a free amine group for conjugation with electrophilic reagents.
BDP TR azide: Features an azide group for Click chemistry reactions.
BDP TR carboxylic acid: Has a carboxyl group for conjugation with alcohols.
These compounds share the borondipyrromethene core but differ in their functional groups, which dictate their specific applications and reactivity .
Properties
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAIVGWGVIETRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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